molecular formula C14H18O3 B2765395 Ethyl 2-(4-methylbenzyl)-3-oxobutanoate CAS No. 14305-31-8

Ethyl 2-(4-methylbenzyl)-3-oxobutanoate

Cat. No.: B2765395
CAS No.: 14305-31-8
M. Wt: 234.295
InChI Key: PGMCRCMQNWICNI-UHFFFAOYSA-N
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Description

Ethyl 2-(4-methylbenzyl)-3-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a 4-methylbenzyl group, and a 3-oxobutanoate moiety

Scientific Research Applications

Ethyl 2-(4-methylbenzyl)-3-oxobutanoate has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action would depend on the use of this compound. If it’s used as a drug, the mechanism would involve interaction with biological targets. If it’s used in a chemical reaction, the mechanism would involve breaking and forming of chemical bonds .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions, including the use of personal protective equipment and proper disposal of chemical waste .

Future Directions

The future research directions would depend on the interest in this compound. If it has potential medicinal properties, future research might focus on drug development and clinical trials. If it’s a novel compound, future research might explore its synthesis, properties, and potential applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(4-methylbenzyl)-3-oxobutanoate can be synthesized through several synthetic routes. One common method involves the esterification of 2-(4-methylbenzyl)-3-oxobutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another synthetic route involves the alkylation of ethyl acetoacetate with 4-methylbenzyl bromide in the presence of a base such as sodium ethoxide. This reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-methylbenzyl)-3-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Formation of 2-(4-methylbenzyl)-3-oxobutanoic acid or 4-methylbenzyl ketone.

    Reduction: Formation of ethyl 2-(4-methylbenzyl)-3-hydroxybutanoate or 2-(4-methylbenzyl)-3-hydroxybutanoate.

    Substitution: Formation of substituted benzyl derivatives, such as 4-nitrobenzyl or 4-bromobenzyl compounds.

Comparison with Similar Compounds

Ethyl 2-(4-methylbenzyl)-3-oxobutanoate can be compared with other similar compounds, such as:

    Ethyl 2-benzyl-3-oxobutanoate: Lacks the methyl group on the benzyl ring, resulting in different reactivity and properties.

    Ethyl 2-(4-chlorobenzyl)-3-oxobutanoate: Contains a chlorine substituent on the benzyl ring, which can influence its chemical behavior and applications.

    Ethyl 2-(4-methoxybenzyl)-3-oxobutanoate: Features a methoxy group on the benzyl ring, affecting its solubility and reactivity.

The uniqueness of this compound lies in the presence of the 4-methylbenzyl group, which imparts specific chemical and physical properties that can be advantageous in certain applications.

Properties

IUPAC Name

ethyl 2-[(4-methylphenyl)methyl]-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-4-17-14(16)13(11(3)15)9-12-7-5-10(2)6-8-12/h5-8,13H,4,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGMCRCMQNWICNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60902152
Record name NoName_1369
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60902152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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